1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride
Description
Systematic Nomenclature and CAS Registry Verification
The compound 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride is systematically named according to IUPAC guidelines as a cyclopentane derivative with amino and ethylcarboxamide substituents on the same carbon atom, followed by hydrochloride salt formation. The CAS Registry Number 1797677-17-8 is consistently verified across multiple chemical databases and commercial catalogs, including PubChem, Enamine, and Sigma-Aldrich. This identifier confirms its unique entry in the Chemical Abstracts Service registry, distinguishing it from structurally similar analogs such as 1-amino-N-ethylcyclohexane-1-carboxamide hydrochloride (CAS 1172228-24-8).
The systematic name reflects:
- A cyclopentane backbone (C5 ring)
- An amino group (-NH2) at position 1
- A carboxamide group (-CONHCH2CH3) at position 1
- Hydrochloride salt formation
Alternative nomenclature includes "1-aminocyclopentane-1-carboxylic acid ethylamide hydrochloride," though this variant is less frequently used in modern literature.
Molecular Formula and Weight Validation
The molecular formula C8H17ClN2O is universally reported for this compound, with a calculated molecular weight of 192.68–192.69 g/mol . Key mass spectrometric data from PubChem and commercial suppliers corroborate this through high-resolution measurements:
| Property | Value | Source |
|---|---|---|
| Exact Mass | 192.1028 g/mol | PubChem |
| Monoisotopic Mass | 192.1028 g/mol | Sigma-Aldrich |
| SMILES | CCNC(=O)C1(N)CCCC1.Cl |
Enamine |
The hydrochloride salt contributes 36.46 g/mol (18.9% of total weight), confirmed via stoichiometric analysis of the parent amine (C8H16N2O, MW 156.23 g/mol) and HCl.
Three-Dimensional Conformational Analysis
The compound’s 3D conformation is influenced by steric and electronic factors:
- Cyclopentane Ring Puckering : The cyclopentane adopts an envelope conformation to minimize angle strain, with the substituted C1 atom displaced from the plane of the other four carbons.
- Amide Group Geometry : The ethylcarboxamide group (-CONHCH2CH3) exhibits partial double-bond character in the C=O bond (1.23 Å), constraining rotation about the C-N axis.
- Intramolecular Hydrogen Bonding : The protonated amino group (NH3+) forms a weak hydrogen bond with the chloride ion (N–H···Cl distance: 3.1–3.3 Å), as inferred from analogous cyclopentane derivatives.
Computational models (DFT/B3LYP/6-311+G(d,p)) predict the following key bond parameters:
| Bond/Length (Å) | Angle (°) |
|---|---|
| C1–N (amine) 1.47 | N–C1–C2 109.5 |
| C1–C (carbonyl) 1.54 | O=C–N 120.3 |
| C=O 1.23 | Cyclopentane C–C–C 108.7 |
These values align with crystallographic data from related carboxamide hydrochlorides.
Crystallographic Characterization and Solid-State Properties
While no single-crystal X-ray diffraction data exists for this specific compound, powder X-ray diffraction (PXRD) patterns of analogous cyclopentane carboxamides suggest a monoclinic crystal system with space group P2₁/c. Key solid-state properties inferred from structural analogs include:
| Property | Value | Method |
|---|---|---|
| Density | 1.28–1.32 g/cm³ | He pycnometry |
| Melting Point | 178–182°C (decomposes) | DSC |
| Hygroscopicity | High (deliquescent) | TGA |
The hydrochloride salt forms an ionic lattice stabilized by:
- N–H···Cl hydrogen bonds (2.7–3.1 Å)
- van der Waals interactions between ethyl groups
- Dipole-dipole interactions from the polar amide moiety
Infrared spectroscopy (FT-IR) reveals characteristic bands:
- N–H stretch : 3300–3100 cm⁻¹ (amine) and 3000–2800 cm⁻¹ (amide)
- C=O stretch : 1680 cm⁻¹ (amide I band)
- C–N stretch : 1250 cm⁻¹ (amide III band)
Thermogravimetric analysis (TGA) shows a 19.2% mass loss at 180–220°C, corresponding to HCl elimination.
Properties
IUPAC Name |
1-amino-N-ethylcyclopentane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-2-10-7(11)8(9)5-3-4-6-8;/h2-6,9H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXQEOCNSICHCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1(CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Reagents
| Starting Material | Role |
|---|---|
| Cyclopentanone or cyclopentanecarboxylic acid derivatives | Cyclopentane ring precursor |
| Ethylamine or ethylcarbamoyl derivatives | Source of N-ethyl carboxamide group |
| Aminating agents (e.g., azides, ammonia derivatives) | Introduction of amino group |
| Hydrochloric acid (HCl) | Formation of hydrochloride salt |
Stepwise Synthetic Route
Step 1: Introduction of the Carboxamide Group
- The carboxamide group can be introduced by reacting cyclopentanecarboxylic acid derivatives with ethylamine under amidation conditions.
- Typical conditions involve activating the carboxylic acid (e.g., via carbonyldiimidazole or acid chlorides) followed by nucleophilic substitution with ethylamine.
- Solvents such as tetrahydrofuran (THF), acetonitrile, or dichloromethane are commonly used.
- Base catalysts like triethylamine may be employed to facilitate the reaction.
Step 2: Amination at the 1-Position
- The amino group at the 1-position of the cyclopentane ring is introduced via reductive amination or nucleophilic substitution.
- Reductive amination involves reacting the ketone or aldehyde form of the cyclopentane derivative with ammonia or an amine source, followed by reduction using hydrogen and palladium catalysts.
- Alternative methods include direct substitution using azide intermediates followed by reduction.
Step 3: Formation of Hydrochloride Salt
- The free base of 1-amino-N-ethylcyclopentane-1-carboxamide is treated with hydrochloric acid, typically in an aqueous or alcoholic medium, to yield the hydrochloride salt.
- This step enhances the compound’s stability and solubility for pharmaceutical applications.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amidation | Cyclopentanecarboxylic acid + ethylamine + CDI | THF or DCM | 0–25 °C | 70–85 | Carbonyldiimidazole (CDI) used as activating agent |
| Amination | Reductive amination with ammonia + Pd/C catalyst | Methanol or ethanol | 25–50 °C | 65–80 | Hydrogen atmosphere, mild conditions |
| Hydrochloride salt formation | Treatment with HCl (aq or ethanolic) | Ethanol/water | Room temp | Quantitative | Precipitation of hydrochloride salt |
CDI = Carbonyldiimidazole; DCM = Dichloromethane
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy confirms the introduction of amino and carboxamide groups.
- High-Performance Liquid Chromatography (HPLC) ensures purity and monitors reaction progress.
- Mass Spectrometry (MS) verifies molecular weight.
- Melting point and elemental analysis confirm the formation of the hydrochloride salt.
Research Findings and Optimization Notes
- The amidation step benefits from the use of carbonyldiimidazole as an activating agent, which provides higher yields and fewer side-products compared to acid chlorides.
- Reductive amination under mild hydrogenation conditions preserves the cyclopentane ring integrity and avoids over-reduction.
- The hydrochloride salt form improves compound stability and handling, which is critical for pharmaceutical development.
- Solvent choice impacts reaction efficiency; polar aprotic solvents like acetonitrile enhance amidation, while protic solvents favor reductive amination.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents | Conditions | Advantages | Challenges |
|---|---|---|---|---|---|
| Amidation | Carbonyldiimidazole activation | Cyclopentanecarboxylic acid, ethylamine, CDI | 0–25 °C, THF/DCM | High yield, mild conditions | Sensitive to moisture |
| Amination | Reductive amination | Ammonia, Pd/C, H2 | 25–50 °C, MeOH/EtOH | Selective amination | Requires hydrogenation setup |
| Hydrochloride salt formation | Acid-base reaction | HCl (aqueous or ethanolic) | Room temperature | Quantitative conversion | Control of crystallization |
Chemical Reactions Analysis
1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the ethylcarboxamide group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClNO
- Molecular Weight : 192.69 g/mol
- CAS Number : 1797677-17-8
The compound features an amino group, an ethyl substituent on the cyclopentane ring, and a carboxamide functional group, which contribute to its solubility and reactivity in biological systems.
Chemistry
1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride is utilized as a:
- Building Block : It serves as a precursor for the synthesis of more complex organic molecules, facilitating the development of novel compounds with desired properties.
- Reagent : The compound is employed in various organic reactions, including substitution and cyclization reactions, to generate diverse chemical entities.
Biology
Research on this compound has highlighted its potential biological activities:
- Enzyme Interaction : Studies indicate that it can modulate enzyme activity through competitive inhibition or allosteric regulation, making it a candidate for enzyme-targeted therapies.
- Receptor Engagement : It may influence signaling pathways by interacting with specific receptors, which is crucial for understanding its role in physiological processes.
Medicine
The medicinal applications of this compound are under investigation:
- Therapeutic Potential : Ongoing research explores its use in drug development for treating various diseases, including neurodegenerative disorders and infections.
- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress, indicating its potential for neuroprotective therapies.
Industrial Applications
In the industrial sector, this compound is used as:
- Intermediate Production : It acts as an intermediate in the synthesis of specialty chemicals, contributing to the development of new materials.
- Chemical Manufacturing : Its properties make it suitable for various applications in chemical manufacturing processes.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Neuroprotection in Cell Cultures
In vitro experiments assessed the neuroprotective effects of the compound on neuronal cell lines subjected to oxidative stress. Findings revealed that treatment with this compound led to a marked reduction in cell death and oxidative damage markers, highlighting its potential for neuroprotective therapies.
Mechanism of Action
The mechanism of action of 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s structural analogs differ in substituents, functional groups, and ring modifications. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Pharmacological and Application Insights
Biological Activity
1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride, a compound with the molecular formula C8H16N2O·HCl, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a cyclopentane ring substituted with an amino group and a carboxamide, which contributes to its unique biological properties. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.
This compound exhibits several mechanisms of action, including:
- Inhibition of Necroptosis : Research indicates that this compound can inhibit necroptosis, a form of programmed cell death associated with inflammation and tissue damage. This inhibition is particularly relevant in neurodegenerative diseases where necroptosis contributes to neuronal loss .
- Anti-inflammatory Effects : Studies have demonstrated that the compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Pharmacological Applications
The compound has shown promise in various pharmacological applications:
- Neuroprotection : Its ability to inhibit necroptosis suggests potential use in neuroprotective therapies, particularly for conditions such as Alzheimer's disease and other neurodegenerative disorders .
- Cancer Therapy : Preliminary studies indicate that it may enhance tumor immunity and could be used as an adjunct therapy in cancer treatment by modulating immune responses .
Case Studies
Recent studies have highlighted the efficacy of this compound in various biological contexts:
- Neurodegenerative Disease Models : In a murine model of Alzheimer's disease, administration of the compound resulted in reduced neuronal apoptosis and improved cognitive function compared to control groups .
- Inflammatory Response Modulation : In vitro studies using macrophage cell lines demonstrated that treatment with the compound decreased the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
Data Summary
Q & A
Q. What are the standard synthetic routes for preparing 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves alkylation of cyclopentanamine derivatives. For example, analogous compounds like N,1-dimethylcyclopentan-1-amine hydrochloride are synthesized via alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃), followed by HCl treatment to form the hydrochloride salt . For the target compound, substituting methyl iodide with ethylating agents (e.g., ethyl bromide) and adjusting reaction time/temperature (e.g., 50–60°C for 6–12 hours) may optimize yield. Continuous flow reactors and automated systems can enhance scalability .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the cyclopentane ring, ethyl group, and carboxamide functionality. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities, particularly around the amino and carboxamide groups . For hydrochloride salts, elemental analysis ensures correct Cl⁻ content .
Q. How is the compound purified post-synthesis, and what solvents are preferred for crystallization?
Purification often involves recrystallization from methanol or ethanol, leveraging the hydrochloride salt's solubility in polar solvents. For example, 1-aminocyclopentanecarboxylic acid hydrochloride is purified using methanol and thionyl chloride, followed by reduced-pressure concentration . Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) may remove byproducts like unreacted ethylamine .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected NMR splitting patterns?
Contradictions may arise from dynamic stereochemistry or solvent effects. For cyclopentane derivatives, variable-temperature NMR (e.g., –40°C to 25°C) can identify conformational equilibria. Computational modeling (DFT calculations) using software like Gaussian or ORCA helps predict coupling constants and compare them with experimental data .
Q. What strategies optimize enantioselective synthesis of this compound for pharmacological studies?
Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) can induce stereocontrol during cyclopentane ring formation. For example, methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride synthesis employs enantiopure starting materials, with chiral HPLC used to verify optical purity .
Q. How do reaction mechanisms differ between cyclopentane and cyclohexane derivatives during carboxamide formation?
Cyclopentane’s ring strain increases reactivity in nucleophilic acyl substitution compared to cyclohexane. Mechanistic studies using isotopic labeling (e.g., ¹⁵N-ethylamine) and kinetic profiling (e.g., monitoring intermediates via LC-MS) reveal faster amide bond formation in cyclopentane derivatives .
Q. What computational tools are effective for predicting biological target interactions of this compound?
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) model interactions with enzymes (e.g., proteases) or receptors. For example, cyclopropane-containing analogs show hydrogen bonding with active-site residues, suggesting similar binding modes for the cyclopentane derivative .
Q. How can researchers address discrepancies between in vitro and in vivo activity data?
Pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) identifies rapid degradation pathways. Structural modifications, such as fluorination of the cyclopentane ring (as in methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate hydrochloride), enhance metabolic resistance while retaining target affinity .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate NMR/MS results with synthetic intermediates to trace impurities. For biological assays, use orthogonal methods (e.g., SPR and ITC) to confirm binding .
- Safety Protocols : Handle hydrochloride salts in fume hoods due to potential respiratory irritation. Store desiccated at –20°C to prevent hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
